An In-depth Technical Guide to the Bifunctional Linker: NH2-C4-PEG4-C5-COOH
An In-depth Technical Guide to the Bifunctional Linker: NH2-C4-PEG4-C5-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the bifunctional linker commonly referred to as NH2-C4-PEG4-C5-COOH. This molecule is a cornerstone in the development of advanced therapeutics, particularly in the burgeoning field of targeted protein degradation.
Core Chemical Structure and Properties
The designation NH2-C4-PEG4-C5-COOH describes a heterobifunctional molecule featuring a primary amine (NH2) and a carboxylic acid (COOH) as terminal functional groups. These are separated by a spacer composed of a four-carbon alkyl chain (C4), a tetraethylene glycol (PEG4) unit, and a five-carbon acyl chain (C5).
While the exact IUPAC name may vary between suppliers, the most common structural interpretation is 19-amino-4,7,10,13-tetraoxanonadecan-1-oic acid . This structure consists of a linear chain, providing a defined length and flexibility crucial for its applications.
Physicochemical and Quantitative Data
The properties of this linker are pivotal for its function, influencing solubility, cell permeability, and the spatial orientation of conjugated molecules. The data below is calculated based on the assumed structure of 19-amino-4,7,10,13-tetraoxanonadecan-1-oic acid.
| Property | Value |
| Systematic Name | 19-amino-4,7,10,13-tetraoxanonadecan-1-oic acid |
| Molecular Formula | C₁₅H₃₁NO₆ |
| Molecular Weight | 321.41 g/mol |
| Appearance | Colorless to light yellow oil or solid |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents |
| Purity | Typically >95% (as supplied commercially) |
| Storage Conditions | Store at -20°C for long-term stability |
Role in PROTAC and Drug Development
NH2-C4-PEG4-C5-COOH is predominantly utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[][3]
A PROTAC molecule consists of three key components:
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A ligand that binds to the target Protein of Interest (POI).
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A ligand that recruits an E3 ubiquitin ligase.
The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy. The PEG component of NH2-C4-PEG4-C5-COOH imparts several advantageous properties:
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Enhanced Solubility: The hydrophilic ethylene (B1197577) glycol units improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for administration and bioavailability.
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Improved Cell Permeability: The flexible nature of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.
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Optimized Ternary Complex Formation: The linker's length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC utilizing this linker follows the ubiquitin-proteasome pathway. The process is catalytic, with the PROTAC molecule being recycled after inducing the degradation of a target protein molecule.
Experimental Protocols
The utility of NH2-C4-PEG4-C5-COOH lies in its reactive termini, which allow for straightforward conjugation to ligands for the POI and E3 ligase. Below are representative protocols for its use.
Protocol for Amide Bond Formation (Bioconjugation)
This protocol describes the coupling of the carboxylic acid terminus of the linker to a primary amine on a target ligand using carbodiimide (B86325) chemistry. A similar process, reacting the amine end of the linker with an activated carboxyl group (like an NHS ester), can also be employed.
Materials:
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NH2-C4-PEG4-C5-COOH linker
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Amine-containing ligand (Ligand-NH2)
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
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Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2-8.0, if aqueous)
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Quenching reagent (e.g., hydroxylamine)
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Purification system (e.g., HPLC, column chromatography)
Procedure:
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Activation of Carboxylic Acid:
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Dissolve NH2-C4-PEG4-C5-COOH in anhydrous DMF.
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Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.
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Stir the reaction at room temperature for 15-30 minutes to form the NHS-ester intermediate.
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Coupling Reaction:
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Dissolve the amine-containing ligand in DMF.
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Add the ligand solution to the activated linker solution.
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Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress using LC-MS or TLC.
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Quenching:
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Add a small amount of hydroxylamine (B1172632) or another primary amine-containing buffer to quench any unreacted NHS-ester.
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Purification:
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Purify the resulting conjugate (Ligand-C5-PEG4-C4-NH2) using reverse-phase HPLC or other suitable chromatographic techniques to remove unreacted starting materials and byproducts.
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Workflow for Assessing PROTAC Efficacy via Western Blot
Once the final PROTAC is synthesized, its ability to induce the degradation of the target protein must be verified. Western blotting is the standard method for this analysis.
Detailed Protocol Steps:
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Cell Culture and Treatment: Seed a relevant cell line expressing the target protein into 6-well plates. Once confluent, treat the cells with a dose-response range of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (typically 18-24 hours).
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Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
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SDS-PAGE and Western Blot: Normalize protein amounts for all samples, denature them in Laemmli buffer, and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF membrane.
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Immunodetection: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate it with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.
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Data Analysis: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate, visualize the protein bands. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Conclusion
The NH2-C4-PEG4-C5-COOH linker is a versatile and powerful tool in modern drug discovery. Its well-defined structure, combining flexible alkyl and PEG chains with reactive terminal groups, provides an optimal scaffold for the construction of potent PROTACs. By understanding its chemical properties and leveraging established experimental protocols, researchers can effectively synthesize and evaluate novel protein degraders, accelerating the development of next-generation therapeutics for a wide range of diseases.
